N-Phenyl-1H-indazol-3-amine
Description
Overview of Indazole Heterocycles as Privileged Scaffolds in Medicinal Chemistry
Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery. pnrjournal.com
Historical Context and Significance of the Indazole Nucleus
The synthesis of the first indazoles dates back to 1880, with systematic investigation beginning in the early 20th century. thieme-connect.de While naturally occurring indazoles are rare, with only a few alkaloids like nigellicine (B1251354) and nigellidine (B12853491) isolated from Nigella species, synthetic indazoles have become a cornerstone of pharmaceutical research. pnrjournal.comthieme-connect.deresearchgate.net The indazole core, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, provides a versatile template for developing therapeutic agents. researchgate.netnih.gov Its significance is underscored by the number of indazole-containing drugs that have reached clinical use, targeting a range of conditions. nih.govmdpi.com
Importance of 1H-Indazole and its Substituted Derivatives in Contemporary Research
The 1H-indazole tautomer is generally more thermodynamically stable than its 2H- counterpart and is the predominant form. nih.govmdpi.comnih.gov This stability has made the 1H-indazole scaffold a primary focus in the design of new bioactive molecules. researchgate.net Substituted indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.netresearchgate.net The ability to introduce various functional groups onto the indazole ring system allows for the fine-tuning of a compound's biological activity, making it a highly adaptable and important area of contemporary research. mdpi.comresearchgate.netresearchgate.net For instance, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, crucial for the activity of certain kinase inhibitors. mdpi.comnih.gov
Structural Characteristics and Nomenclature of N-Phenyl-1H-indazol-3-amine
The precise structure and naming of this compound are fundamental to understanding its chemical behavior and potential applications.
Basic Structure and Positional Isomerism Considerations
The basic structure of this compound consists of an indazole core where a phenyl group is attached to the nitrogen at position 1, and an amino group is attached to the carbon at position 3. The systematic IUPAC name for this compound is this compound, and its CAS number is 835-42-7. bldpharm.com
Positional isomerism is a key consideration for this molecule. For example, moving the phenyl group to the nitrogen at position 2 would result in N-Phenyl-2H-indazol-3-amine. Similarly, the amino and phenyl groups could be attached at other positions on the indazole ring, leading to a variety of isomers with potentially different properties. For instance, 5-phenyl-1H-indazol-3-amine and 6-phenyl-1H-indazol-3-amine are known positional isomers. drugbank.comontosight.ai
Tautomerism in Indazole Systems and its Implications for this compound
Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. researchgate.netchemicalbook.comaustinpublishinggroup.comnih.govtandfonline.com Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a critical phenomenon influencing the reactivity and properties of indazoles. nih.govnih.gov
The 1H-tautomer is generally the more stable form due to its benzenoid structure, compared to the quinoid structure of the 2H-tautomer. researchgate.netchemicalbook.com Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers, with the 1H form being more stable by approximately 3.6 to 5.3 kcal/mol. chemicalbook.comresearchgate.net However, the presence of substituents can influence this equilibrium. researchgate.net
For this compound, the substitution of a phenyl group at the N1 position effectively "locks" the molecule into the 1H-tautomeric form, preventing the tautomerization to the 2H-form. This structural rigidity has significant implications for its interaction with biological targets, as it presents a fixed conformation for binding.
Scope and Academic Relevance of this compound Research
Research into this compound and its derivatives is driven by their potential in medicinal chemistry, particularly in the development of targeted therapies. The core structure is a key component in a variety of compounds with demonstrated biological activity.
For example, a series of N-phenyl-1H-indazole-1-carboxamides, which are closely related to this compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.netnih.govnih.gov In these studies, some derivatives showed significant inhibition of cell growth, highlighting the potential of this chemical scaffold in oncology research. nih.gov Furthermore, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have also been investigated as potential anticancer agents. researchgate.networldscientific.com
The academic interest in this compound and its analogues stems from the need to explore new chemical space for drug discovery. The synthesis of novel derivatives and the evaluation of their biological activities contribute to a deeper understanding of structure-activity relationships and help in the rational design of more potent and selective therapeutic agents. mdpi.commdpi.com
Detailed Research Findings
| Compound Class | Research Focus | Key Findings |
| N-phenyl-1H-indazole-1-carboxamides | Antiproliferative Activity | Some compounds exhibited significant inhibition of cancer cell growth, with GI50 values in the micromolar range. nih.gov |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Anticancer Agents | Derivatives showed efficacy as anticancer agents, with molecular docking studies revealing interactions with target proteins. researchgate.networldscientific.com |
| 1H-indazol-3-amine derivatives | Kinase Inhibition | The 1H-indazole-3-amine scaffold serves as an effective hinge-binding group for various protein kinases. mdpi.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZLAQDGRSBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for N Phenyl 1h Indazol 3 Amine and Its Derivatives
Direct Synthesis Approaches to N-Phenyl-1H-indazol-3-amine Scaffold
Direct methods for the formation of the indazole ring are pivotal in synthetic organic chemistry. These approaches often involve cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring in a single key step.
Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds, and it has been applied to the synthesis of indazole derivatives. These reactions often proceed via intramolecular C-H bond functionalization. For instance, a palladium-catalyzed double C(sp²)-H bond functionalization has been described, involving a sequential nitration and cyclization of a sulfonyl hydrazide to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org While this specific example leads to a nitro-substituted indazole, the underlying principle of palladium-catalyzed intramolecular C-N bond formation is a key strategy for accessing the indazole core. The general approach involves the chelate-assisted cleavage of two C-H bonds, facilitating the cyclization process under mild conditions. rsc.org
A convenient and effective protocol for the synthesis of N-phenyl-1H-indazoles involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgbeilstein-journals.org This method is particularly valuable as it utilizes readily available and less expensive o-chloroarylaldehydes and ketones as starting materials compared to their brominated counterparts. beilstein-journals.org The reaction typically employs a copper(I) iodide (CuI) catalyst in the presence of a base, such as potassium hydroxide (B78521) (KOH), and a ligand like 1,10-phenanthroline (B135089) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgbeilstein-journals.org A series of N-phenyl-1H-indazoles have been synthesized using this method with yields ranging from 10-70%. beilstein-journals.org
Below is a table summarizing the synthesis of various N-phenyl-1H-indazole derivatives via this copper-catalyzed method.
| Entry | Starting Arylhydrazone | Product | Reaction Time (h) | Yield (%) |
| 1 | N'-(2-chlorobenzylidene)-N-phenylhydrazine | 1-Phenyl-1H-indazole | 24 | 60 |
| 2 | N'-(2-chloro-4-fluorobenzylidene)-N-phenylhydrazine | 6-Fluoro-1-phenyl-1H-indazole | 24 | 45 |
| 3 | N'-(2-chloro-5-nitrobenzylidene)-N-phenylhydrazine | 5-Nitro-1-phenyl-1H-indazole | 48 | 10 |
| 4 | N'-(2,4-dichlorobenzylidene)-N-phenylhydrazine | 6-Chloro-1-phenyl-1H-indazole | 24 | 55 |
| 5 | N'-(2,6-dichlorobenzylidene)-N-phenylhydrazine | 4-Chloro-1-phenyl-1H-indazole | 12 | 20 |
| 6 | N'-(2-chloro-4-(trifluoromethyl)benzylidene)-N-phenylhydrazine | 6-(Trifluoromethyl)-1-phenyl-1H-indazole | 24 | 30 |
| 7 | N'-(1-(2-chlorophenyl)ethylidene)-N-phenylhydrazine | 3-Methyl-1-phenyl-1H-indazole | 24 | 70 |
Reaction conditions: Arylhydrazone (0.5 mmol), KOH (200 mol %), 1,10-phenanthroline (22 mol %), CuI (20 mol %), DMF (2.5 mL), 120 °C.
The reaction of 2-aminobenzonitriles with hydrazine (B178648) derivatives represents a classical and straightforward approach to the synthesis of 3-aminoindazoles. This method involves the nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to form the stable 1H-indazole ring system. For the synthesis of this compound, phenylhydrazine (B124118) would be the required reagent. A related synthesis has been reported where 5-bromo-2-fluorobenzonitrile (B68940) was refluxed with hydrazine hydrate (B1144303) to afford 5-bromo-1H-indazol-3-amine in high yield within a short reaction time. nih.gov This highlights the utility of substituted benzonitriles as precursors for 3-aminoindazoles.
The Staudinger reaction followed by an intramolecular aza-Wittig reaction provides a powerful tool for the construction of nitrogen-containing heterocycles. semanticscholar.org This tandem sequence has been applied to the synthesis of various substituted 1H-indazoles through the formation of an N-N bond from an iminophosphorane derivative. rsc.org The reaction involves the in-situ generation of an iminophosphorane from an azide, which then undergoes an intramolecular cyclization. While specific examples for the direct synthesis of this compound are not prevalent, the methodology has been used to create fused triazine-indazole systems through a tandem abnormal Staudinger/aza-Wittig/isomerization reaction. nih.gov This approach offers the advantages of mild, neutral reaction conditions and the use of readily available starting materials. nih.govchem-station.com
Functionalization and Derivatization Strategies on the this compound Core
Once the this compound scaffold is synthesized, further derivatization can be achieved to explore the structure-activity relationships of this class of compounds. N-alkylation and N-acylation are common functionalization strategies.
The indazole ring contains two nitrogen atoms (N1 and N2) that can potentially be alkylated or acylated. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the indazole core, as well as the reaction conditions such as the choice of base and solvent. nih.gov
N-Alkylation: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. nih.gov However, regioselective protocols have been developed. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown to be a promising system for N1-selective indazole alkylation. nih.gov The N-alkylation of amines can also be achieved using alkyl halides in the presence of a base, or with alcohols under catalytic conditions. wikipedia.org
N-Acylation: N-acylation reactions are widely used for the protection of amino groups and for the synthesis of amides, which are prevalent in biologically active compounds. nih.gov Regioselective N-acylation of indazoles has been suggested to favor the N1-substituted regioisomer, which is thermodynamically more stable. nih.gov Various methods for the N-acylation of amines have been developed, including the use of acyl chlorides, anhydrides, or activated carboxylic acids. Greener approaches using water as a solvent and benzotriazole (B28993) chemistry have also been reported for the efficient N-acylation of amines. nih.gov The amide coupling of 1H-indazole-3-carboxylic acid hydrazide with various aryl acids has been demonstrated as a method to introduce acyl groups at the 3-position, which could be adapted for the N-acylation of the 3-amino group. jocpr.com
Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. In the context of this compound synthesis, this palladium-catalyzed reaction is instrumental for introducing a wide array of aryl and heteroaryl substituents, primarily at the C3, C5, and C7 positions of the indazole core. This capability is crucial for exploring the structure-activity relationships of these compounds. nih.govrsc.orgnih.gov
The reaction typically involves the coupling of a halogenated indazole derivative (most commonly bromo- or iodo-indazoles) with an aryl or heteroaryl boronic acid or its corresponding ester. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. nih.govresearchgate.net For instance, the coupling of 5-bromo-1H-indazol-3-amine with various substituted boronic acid esters has been successfully achieved using PdCl2(dppf)2 as a catalyst and Cs2CO3 as a base in a 1,4-dioxane/water solvent system at 90 °C. nih.gov This approach has been shown to shorten reaction times and increase yields. nih.gov
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also emerged as an efficient method, significantly reducing reaction times while often improving yields. heteroletters.org The use of specific precatalysts can also be advantageous, especially for challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov
Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of this compound derivatives.
| Indazole Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |
| 5-bromo-1H-indazol-3-amine | Phenylboronic acid | PdCl2(dppf)2 | dppf | Cs2CO3 | 1,4-Dioxane/H2O | 90 °C, N2 | 75-80 |
| 3-chloroindazole | 5-indole boronic acid | Pd source | - | K3PO4 | Dioxane/H2O | 100 °C, 15 h | Good to Excellent |
| 7-bromo-4-carboxamido-indazole | Aryl boronic acids | - | - | - | - | Optimized | 70-82 |
Introduction of Carboxamide Moieties
The carboxamide functional group is a prevalent feature in many biologically active molecules, and its introduction into the this compound scaffold has been a key strategy in the development of potent therapeutic agents. derpharmachemica.comresearchgate.net This moiety can be introduced at various positions, most commonly at the N1 or C3 position, to modulate the compound's physicochemical properties and biological activity.
One common method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of a 1H-indazole-3-carboxylic acid with a primary or secondary amine. derpharmachemica.com This amidation reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.com
Alternatively, N-phenyl-1H-indazole-1-carboxamides can be prepared by reacting a 3-amino-1H-indazole derivative with a phenyl isocyanate. nih.gov This reaction provides a direct route to N-acylated indazoles. A convergent two-step synthesis of 1-arylindazole-3-carboxamides has also been reported, which involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald-Hartwig intramolecular cyclization. unina.it This method offers good to excellent yields, with some examples reaching up to 98%. unina.it
The following table provides examples of reactions for the introduction of carboxamide moieties.
| Indazole Substrate | Reagent | Coupling Agent/Catalyst | Base | Solvent | Conditions | Yield (%) |
| 1H-indazole-3-carboxylic acid | Substituted amines | EDC/HOBt | TEA | DMF | RT, 4-6 h | Good |
| 3-amino-1H-indazole derivatives | Phenyl isocyanate derivatives | - | - | - | - | - |
| 2-iodo-N-arylbenzohydrazonoyl chlorides | Isocyanides, 2-hydroxymethylbenzoic acid | Pd(OAc)2 | - | Toluene | - | up to 98 |
Halogenation and Nitro-Substitution Reactions
Halogenation and nitro-substitution reactions are fundamental transformations in organic synthesis that provide valuable intermediates for further functionalization of the this compound core. The introduction of halogen atoms (e.g., Br, Cl) or a nitro group (-NO2) at specific positions on the indazole ring opens up avenues for subsequent cross-coupling reactions, nucleophilic substitutions, or reductions to amino groups.
Halogenation: The regioselective halogenation of indazoles can be challenging due to the presence of multiple reactive sites. However, specific reagents and conditions have been developed to achieve selective halogenation. For instance, N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indazoles. mdpi.com The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) has been developed as a metal-free protocol to synthesize 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.net The choice of solvent can also influence the regioselectivity of the halogenation. researchgate.net
Nitro-substitution: The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic aromatic substitution using nitrating agents such as nitric acid in the presence of sulfuric acid. The position of nitration is influenced by the existing substituents on the indazole core. A palladium-catalyzed double C(sp2)–H bond functionalization has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, which involves a sequential nitration/cyclization process. rsc.org
These functionalized indazoles are valuable precursors. For example, a nitro group can be readily reduced to an amino group, which can then be further modified. A halogen atom can serve as a handle for introducing various substituents via cross-coupling reactions, as discussed in the Suzuki-Miyaura section.
The table below summarizes typical halogenation and nitro-substitution reactions.
| Indazole Substrate | Reagent | Catalyst/Solvent | Conditions | Product |
| 3-aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | DMSO | Room Temperature | 4-halogenated pyrazole derivatives |
| Sulfonyl hydrazide | - | Palladium catalyst | Mild | 3-nitro-1-(phenylsulfonyl)-1H-indazole |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals. The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Catalytic Approaches
Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free or "dry media" reactions, often assisted by microwave irradiation, have gained traction as a green synthetic methodology. ias.ac.in These reactions can lead to shorter reaction times, higher yields, and simpler work-up procedures. ias.ac.inresearchgate.net For example, the synthesis of oxadiazoles (B1248032) containing an imidazole (B134444) moiety has been successfully carried out under solvent-free microwave-assisted conditions. ias.ac.in Similarly, microwave-assisted synthesis of 1-aryl-1H-indazoles has been achieved in a one-pot, two-step process involving CuI/diamine-catalyzed N-arylation of arylhydrazones. researchgate.net
Catalytic Approaches: The use of catalysts is another cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower energy consumption. beilstein-journals.org In the synthesis of this compound and its derivatives, various catalytic systems are employed. As previously discussed, palladium-catalyzed Suzuki-Miyaura reactions are a prime example. nih.govrsc.org Copper-catalyzed reactions have also been utilized for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles through intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org The development of more efficient and recyclable catalysts is an active area of research aimed at further improving the sustainability of these synthetic processes.
Atom Economy and Reaction Efficiency
Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently "greener" as they generate less waste. Addition and cycloaddition reactions are examples of reactions that are typically 100% atom-economical. In the synthesis of indazoles, a [3 + 2] annulation approach from arynes and hydrazones represents a method with good atom economy for constructing the 1H-indazole skeleton. nih.gov
Iii. Chemical Reactivity and Mechanistic Insights of N Phenyl 1h Indazol 3 Amine
Tautomeric Equilibrium and Interconversion Studies
Like many heterocyclic compounds containing amino groups, N-Phenyl-1H-indazol-3-amine can exist in different tautomeric forms. The primary equilibrium is the amino-imino tautomerism, involving the migration of a proton between the exocyclic amino group and the nitrogen atom at the N2 position of the indazole ring. This results in an equilibrium between the amino form (this compound) and the imino form (N-Phenyl-1,2-dihydro-3H-indazol-3-imine). Generally, for 3-aminoindazoles, the amino tautomer is thermodynamically more stable.
The position of the tautomeric equilibrium is sensitive to electronic effects exerted by substituents on both the N-phenyl ring and the indazole nucleus. The relative stability of the tautomers can be altered by groups that modify the acidity of the N-H protons or the basicity of the ring nitrogens.
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (NO₂) or cyano (CN) groups on the N-phenyl ring decrease the electron density on the exocyclic nitrogen, increasing the acidity of the amino protons. This effect can facilitate the proton transfer to the ring nitrogen, potentially increasing the population of the imino tautomer relative to the unsubstituted compound.
Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (OCH₃) or dimethylamino (N(CH₃)₂) on the N-phenyl ring increase the electron density on the exocyclic nitrogen. This increased basicity makes the amino protons less acidic, thereby favoring the amino tautomer.
The solvent environment also plays a crucial role. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions, often shifting the equilibrium.
| Substituent (on N-Phenyl Ring) | Electronic Effect | Predicted Predominant Tautomer | Reasoning |
|---|---|---|---|
| -NO₂ (para) | Strongly Electron-Withdrawing | Amino (with increased Imino population) | Increases acidity of exocyclic N-H, stabilizing the imino form's conjugate base. |
| -H | Neutral | Amino | Baseline equilibrium, typically favoring the aromatic amino form. |
| -OCH₃ (para) | Strongly Electron-Donating | Amino | Increases basicity of exocyclic nitrogen, disfavoring proton loss. |
| -Cl (para) | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | Amino | Net effect is weakly deactivating; minor shift towards imino expected compared to -H. |
Distinguishing between the amino and imino tautomers is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.
¹H NMR Spectroscopy : The chemical shifts of the N-H protons are indicative of the tautomeric form. The amino form typically shows a distinct signal for the -NH₂ group, while the imino form would exhibit separate signals for the N1-H and N2-H protons of the indazole ring.
¹³C NMR Spectroscopy : The chemical shift of the C3 carbon is highly sensitive to the tautomeric state. In the amino form, the C3 carbon is bonded to an sp²-hybridized nitrogen and typically resonates at a different field than the C=N carbon of the imino form.
¹⁵N NMR Spectroscopy : This technique provides direct information about the nitrogen environment. The pyridine-like N2 atom in the amino form would have a significantly different chemical shift compared to the pyrrole-like N2-H in the imino form.
UV-Vis Spectroscopy : The two tautomers possess different chromophoric systems. The amino form contains a fully aromatic indazole system, which would likely result in a different absorption maximum (λ_max) compared to the quinoidal-like structure of the imino tautomer.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The this compound molecule has two aromatic systems susceptible to substitution: the fused benzene (B151609) ring of the indazole core and the N-phenyl ring. The reactivity and regioselectivity are dictated by the powerful activating and directing effects of the amino groups.
Both the C3-amino group and the N1-phenylamino moiety are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution.
On the Indazole Ring : The C3-amino group strongly activates the indazole ring. However, since the C3 position is already substituted, electrophilic attack is directed to other positions. The electron density is highest at C4 and C6. However, electrophilic substitution on the indazole ring often occurs at the C5 and C7 positions. For example, halogenation of N-substituted indazoles has been shown to occur at these positions. rsc.orgresearchgate.net The presence of the activating 3-amino group would further enhance reactivity at these sites.
On the N-Phenyl Ring : The nitrogen atom attached to the phenyl ring also acts as a strong activating, ortho, para-directing group. Therefore, electrophiles are expected to attack the positions ortho (C2', C6') and para (C4') to the point of attachment to the indazole nitrogen.
The ultimate site of substitution in a competitive situation would depend on the specific electrophile, reaction conditions, and steric hindrance.
| Ring System | Activating Group | Predicted Positions of Attack | Notes |
|---|---|---|---|
| Indazole | -NH₂ (at C3) | C5, C7 | The C3-amino group strongly activates the heterocyclic system. |
| N-Phenyl | -NH-Indazole (at C1') | C2', C4', C6' (ortho, para) | The indazolylamino group acts as a powerful activating director. |
Nucleophilic aromatic substitution (SₙAr) on an unsubstituted this compound is generally unfavorable. The SₙAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide). nih.govnih.govyoutube.com
The parent molecule lacks these features. However, if the molecule is first substituted with an EWG, its susceptibility to nucleophilic attack changes dramatically. For instance, the nitration of this compound can yield 5-Nitro-N-phenyl-1H-indazol-3-amine. bldpharm.com In this derivative, the nitro group at C5 strongly activates the ring towards nucleophilic attack. If a leaving group were present at the C4 or C6 position, it would be readily displaced by a nucleophile.
Reaction Mechanisms of Key Transformations
The synthesis of the this compound core itself represents a key transformation. One efficient method is the copper-catalyzed intramolecular N-arylation of an ortho-chlorinated arylhydrazone. beilstein-journals.org
The proposed mechanism proceeds as follows:
Formation of the Hydrazone : The process begins with the condensation of an o-chlorobenzaldehyde with phenylhydrazine (B124118) to form the corresponding (E/Z)-1-(2-chlorobenzylidene)-2-phenylhydrazine.
Oxidative Addition : A Copper(I) catalyst (e.g., CuI) undergoes oxidative addition to the C-Cl bond of the arylhydrazone, forming an organocopper(III) intermediate.
Deprotonation : A base (e.g., KOH) deprotonates the N-H of the hydrazine (B178648) moiety, making it more nucleophilic.
Reductive Elimination : The deprotonated nitrogen attacks the copper-bearing carbon in an intramolecular fashion. This is followed by reductive elimination, which forms the crucial N-N bond of the pyrazole (B372694) ring and regenerates the Cu(I) catalyst.
Tautomerization : The initial cyclization product tautomerizes to the stable, aromatic N-Phenyl-1H-indazole product. The presence of the C3-amino group in the final target molecule would originate from using a starting material derived from an o-chlorobenzonitrile, which cyclizes to form the 3-aminoindazole structure.
This catalytic cycle provides a regioselective and efficient route to the indazole core, avoiding harsh conditions often required in other synthetic approaches. beilstein-journals.org
Detailed Analysis of Cyclization Mechanisms
The synthesis of the N-phenyl-1H-indazole core, a critical component of this compound, is achieved through various cyclization strategies. These methods primarily involve intramolecular C-N bond formation, often facilitated by transition metal catalysts.
One prominent method is the copper-catalyzed intramolecular N-arylation of ortho-halogenated arylhydrazones. beilstein-journals.org This approach has been optimized to convert o-chlorinated arylhydrazones into N-phenyl-1H-indazoles. beilstein-journals.org The mechanism involves the coordination of the copper catalyst to the hydrazone, followed by an intramolecular nucleophilic attack of the nitrogen atom on the ortho-position of the aryl ring, displacing the halogen and forming the indazole ring system. While yields can be moderate, this method is valuable for its ability to utilize readily available ortho-chloro substrates. beilstein-journals.org
Another significant cyclization pathway is the intramolecular Ullmann condensation. This reaction is typically used for forming the indazole ring from precursors like hydrazones derived from ortho-haloaldehydes. thieme-connect.com The process involves a copper-catalyzed reaction where extensive screening of parameters such as the base's nucleophilicity and stoichiometry, as well as reaction temperature, is crucial for optimizing yields. thieme-connect.com
Palladium-catalyzed reactions also play a role in indazole synthesis, such as the Aza–Nenitzescu reaction of hydrazones. beilstein-journals.org Furthermore, metal-free intramolecular amination through oxidative C-H bond functionalization represents an alternative, though it can sometimes suffer from poor regioselectivity without appropriate directing groups. beilstein-journals.org Theoretical studies have also been employed to understand the cyclization step, with proposals of hydrogen bond-propelled mechanisms for certain indazole formations, challenging previously accepted pathways. researchgate.net
Table 1: Comparison of Selected Cyclization Methods for N-Phenyl-1H-Indazole Synthesis
| Method | Catalyst/Promoter | Substrate Type | Key Features | Reported Yields |
|---|---|---|---|---|
| Intramolecular N-arylation | Copper | o-chlorinated arylhydrazones | Utilizes accessible starting materials. | 10-70% beilstein-journals.org |
| Intramolecular Ullmann Reaction | Copper | Hydrazone from o-haloaldehyde | Highly dependent on base and temperature optimization. thieme-connect.com | Varies with conditions |
| Aza–Nenitzescu Reaction | Palladium | Hydrazones and p-benzoquinones | A Pd-catalyzed approach to the indazole core. beilstein-journals.org | Substrate-dependent |
| C-H Bond Functionalization | Metal-free or Transition Metal | Arylhydrazones | Can suffer from regioselectivity issues. beilstein-journals.org | Varies |
Mechanistic Pathways of Functionalization Reactions
The this compound scaffold allows for functionalization at several positions, enabling the synthesis of a diverse range of derivatives. Key reaction sites include the amino group at the C3-position, the nitrogen at the N1-position of the indazole ring, and the phenyl rings.
Functionalization at the C3-Amino Group and Indazole Core: The 3-amino group is a versatile handle for introducing various substituents. For instance, it can undergo acylation with reagents like chloroacetic anhydride (B1165640) under basic conditions to form amide derivatives. nih.gov These intermediates can then be further reacted with nucleophiles, such as thiophenols or piperazines, to generate more complex structures. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in medicinal chemistry, driving interest in its modification. nih.gov
Functionalization at the N1-Position: The nitrogen at the N1 position can be functionalized, for example, by reaction with isocyanate derivatives. The reaction of a 3-amino-1H-indazole with a phenyl isocyanate derivative leads to the formation of N-phenyl-1H-indazole-1-carboxamides. nih.gov This reaction proceeds via nucleophilic attack of the N1-nitrogen of the indazole onto the electrophilic carbon of the isocyanate.
Functionalization via Cross-Coupling Reactions: For indazole cores bearing a halogen, such as a bromo-substituent, the Suzuki cross-coupling reaction is a powerful tool for functionalization. nih.gov Using a palladium catalyst like PdCl2(dppf)2 and a base such as cesium carbonate, various substituted boronic acids or esters can be coupled to the indazole ring, introducing new aryl or alkyl groups. nih.gov This method is noted for its efficiency and high yields. nih.gov
Functionalization via N-Oxide Intermediates: A modern approach for the selective introduction of functional groups at the C3-position involves the use of 1H-indazole N-oxides as intermediates. researchgate.net These N-oxides exhibit enhanced reactivity at the C3-position. This strategy facilitates the introduction of a wide array of functionalities, including amino, chloro, hydroxy, sulfonyl, and aromatic groups, which can be challenging to achieve through direct methods. researchgate.net
Table 2: Examples of Functionalization Reactions on the Indazole Scaffold
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Type |
|---|---|---|---|
| Suzuki Coupling | Substituted boronic acid ester, PdCl2(dppf)2, Cs2CO3 | C5 (on a bromo-indazole) | 5-Aryl-1H-indazol-3-amines nih.gov |
| Acylation | Chloroacetic anhydride, Na2CO3 | C3-amino group | 2-Chloro-N-(1H-indazol-3-yl)acetamide derivatives nih.gov |
| Carboxamide Formation | Phenyl isocyanate derivatives | N1-position | 3-Amino-N-phenyl-1H-indazole-1-carboxamides nih.gov |
| Nucleophilic Substitution | Thiophenols/Piperazines, K2CO3 | Side chain at C3-amino group | Ethyl amide-linked indazole hybrids nih.gov |
Stability and Degradation Pathways of this compound
Specific experimental studies on the stability and degradation pathways of this compound are not extensively detailed in the reviewed literature. However, the chemical stability of the molecule can be inferred from the general behavior of related aromatic amines and heterocyclic compounds under various conditions.
Thermal Stability: Aromatic amines and N-heterocyclic compounds like indazole generally exhibit high thermal stability due to the resonance stabilization of the aromatic systems. Degradation would likely occur only at elevated temperatures. Potential thermal degradation pathways could involve the cleavage of the N-phenyl bond or fragmentation of the indazole ring itself. For many amine-based compounds, the presence of CO2 can reduce thermal stability. researchgate.net
Oxidative Stability: The oxidative stability of amines is a critical factor, as degradation is often initiated by oxidation. researchgate.net The this compound molecule contains several sites susceptible to oxidation, including the secondary amine nitrogen, the primary amino group, and the electron-rich aromatic rings.
Factors that typically accelerate the oxidative degradation of amines include:
Presence of Oxygen: Higher oxygen concentrations generally lead to increased degradation. nih.gov
Temperature: Elevated temperatures increase the rate of oxidative reactions. researchgate.net
Metal Ions: The presence of metal ions, particularly transition metals like iron or copper, can catalyze oxidation reactions. researchgate.net
Potential oxidative degradation pathways for this compound could involve the formation of N-oxides, radical-mediated coupling reactions, or ring-opening of the indazole core. The primary amino group could be oxidized, and the phenyl rings could undergo hydroxylation or polymerization. Structural features, such as steric hindrance around the nitrogen atoms, can play a significant role in determining oxidative stability, with increased steric bulk often leading to greater stability. researchgate.net Tertiary amines, for instance, are generally found to be more stable towards oxidation than primary or secondary amines. researchgate.net Without specific experimental data, these pathways remain hypothetical, based on established principles of amine chemistry. researchgate.netnih.gov
Iv. Computational and Theoretical Investigations of N Phenyl 1h Indazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of a molecule, providing fundamental information about its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to determine the optimized, lowest-energy molecular geometry of a compound. Such calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For a molecule like N-Phenyl-1H-indazol-3-amine, DFT would elucidate the spatial arrangement of the indazole and phenyl rings, including the planarity of the system and the orientation of the amine linkage.
In a study on a related pyrazolo[3,4-d]pyrimidine derivative, DFT calculations using the B3LYP functional and a 6-31G** basis set were performed to determine its optimized geometry. researchgate.net The results showed specific dihedral angle changes between different computational methods, highlighting how sensitive the conformation of substituent groups can be. researchgate.net A similar analysis for this compound would provide a foundational understanding of its three-dimensional structure.
Table 1: Illustrative Geometrical Parameters Calculated for a Related Heterocycle (Data based on a pyrazolo[3,4-d]pyrimidine derivative for illustrative purposes)
| Parameter | Method 1 (HF/6-31G) | Method 2 (DFT/B3LYP/6-31G) |
| Dihedral Angle (C4–N14–S17–O18) | 161.5° | 179.1° |
| Dihedral Angle (C4–N14–S17–O19) | 36.1° | 46.9° |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
For a related pyrazolo[3,4-d]pyrimidine, the HOMO-LUMO energy gap was calculated to be approximately 0.17687 atomic units (a.u.) via DFT, indicating that the molecule is chemically reactive. A similar analysis on this compound would quantify its electronic properties and predict its reactive nature.
Table 2: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies (Theoretical data based on a related pyrazolo[3,4-d]pyrimidine derivative for illustrative purposes)
| Parameter | Value (a.u.) - DFT | Value (a.u.) - HF |
| EHOMO | -0.2279 | -0.2338 |
| ELUMO | -0.0511 | -0.0455 |
| Energy Gap (ΔE) | 0.1768 | 0.1883 |
Quantum chemical methods, particularly DFT, are also used to predict the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net Calculated vibrational frequencies in an IR spectrum correspond to specific bond stretches, bends, and twists within the molecule. Theoretical NMR chemical shifts help in the assignment of signals in experimental spectra to specific nuclei (e.g., ¹H, ¹³C).
For instance, theoretical IR vibrational spectra have been calculated for related pyrazolo[3,4-d]pyrimidine compounds and compared with experimental results to confirm assignments of functional group vibrations. researchgate.net Such a study on this compound would involve calculating its harmonic vibrational wave numbers and comparing them to experimentally obtained FT-IR data, allowing for a detailed assignment of its spectral features.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
Docking simulations can profile the binding of this compound against a panel of known biological targets, such as enzymes or receptors implicated in disease. The 1H-indazole-3-amine scaffold, which forms the core of the target molecule, has been identified as an effective "hinge-binding" fragment, particularly in interactions with tyrosine kinases.
The docking process involves preparing the 3D structure of the target protein and then computationally placing the flexible ligand into the active site. researchgate.net By evaluating how well the ligand fits and interacts with various proteins, researchers can hypothesize its mechanism of action and identify its most likely biological targets.
The primary outputs of a docking simulation are the prediction of the binding mode (the specific conformation and orientation of the ligand in the receptor's binding site) and the estimation of binding affinity. Binding affinity is often expressed as a "docking score," typically in units of kcal/mol, where a more negative value indicates a stronger, more stable interaction. researchgate.net
These simulations also reveal key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Halogen bonds
In studies of other heterocyclic compounds, docking simulations have successfully identified key amino acid residues responsible for binding and have correlated docking scores with experimental biological activity. For example, in a docking study of a pyrazolo[3,4-d]pyrimidine against the O-acetyl-serine-sulfhydrylase (OASS) enzyme, the compound showed a high docking score of -5.463 kcal/mol, indicating strong binding potential. researchgate.net A similar investigation for this compound would provide valuable predictions of its potential protein targets and the specific interactions driving its biological activity.
Table 3: Illustrative Docking Simulation Results for a Related Heterocycle (Data based on a pyrazolo[3,4-d]pyrimidine derivative docked to OASS enzyme for illustrative purposes)
| Compound | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Key Interacting Residues |
| Illustrative Compound | -5.463 | -50.001 | (Not specified) |
| Reference Drug | -4.171 | (Not specified) | (Not specified) |
V. Biological Activity and Mechanistic Pathways of N Phenyl 1h Indazol 3 Amine Derivatives
Enzyme Inhibition and Target Identification
Derivatives of N-Phenyl-1H-indazol-3-amine have been extensively investigated for their ability to inhibit a diverse range of enzymes, playing a crucial role in the pursuit of targeted therapies. The unique structural features of the indazole ring, coupled with the phenylamine substituent, allow for specific interactions with the active sites of various enzymes, leading to potent and often selective inhibition.
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. This compound derivatives have shown remarkable efficacy in targeting a multitude of kinases involved in oncogenic signaling pathways.
Bcr-Abl: A series of novel Bcr-Abl inhibitors featuring the 6-phenyl-1H-indazol-3-amine as a hinge-binding moiety have been developed. Notably, compound Y9 demonstrated potent inhibition of both wild-type Bcr-Abl (IC₅₀ of 0.043 μM) and the T315I mutant (IC₅₀ of 0.17 μM), a common source of resistance to existing therapies. nih.gov Furthermore, the diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-Bcr-Abl inhibitor, with IC₅₀ values of less than 0.5 nM for the wild-type and 9 nM for the T315I mutant. beilstein-journals.orgnih.govnih.gov
FGFRs: Derivatives of 1H-indazol-3-amine have been optimized as potent inhibitors of fibroblast growth factor receptors (FGFRs). One such derivative, compound 2a, which includes a 2,6-difluoro-3-methoxyphenyl group, displayed significant inhibitory activity against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0 nM). nih.gov
CDK8: Through a structure-based design approach, a 3,4,5-trisubstituted-2-aminopyridine series of CDK8 inhibitors was discovered. The introduction of a 3-aminoindazole hinge-binding motif was explored within this series, highlighting the versatility of the indazole scaffold in targeting cyclin-dependent kinases.
GSK-3: Novel 1H-indazole-3-carboxamide derivatives have been developed as potent inhibitors of Glycogen Synthator Kinase-3 (GSK-3). These compounds were designed to enhance selectivity and mitigate off-target effects, with some derivatives showing promise in preclinical models of mood disorders. nih.gov
ROCK-1/2: The indazole scaffold has been a key feature in the development of numerous Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While specific this compound derivatives targeting ROCK are not extensively detailed, the broader class of indazole-based compounds has shown significant potential in this area.
JAK2: While direct inhibition of JAK2 by this compound derivatives is not prominently reported, the indazole core is a common feature in many kinase inhibitors, suggesting its potential applicability in designing JAK2 inhibitors.
Cdc7: The indazole moiety is recognized as a hinge-binding unit in the design of Cdc7 kinase inhibitors. Although specific derivatives of this compound have not been highlighted, the structural understanding of ligand binding to Cdc7 suggests the potential for this scaffold. Current time information in גולן, IL.
Haspin: Research into N1-benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors has demonstrated selectivity for Haspin kinase, indicating the potential of the indazole scaffold in targeting this enzyme.
VEGFR-2: The 1H-indazole-3-amine structure is a known hinge-binding fragment and has been effectively utilized in the design of VEGFR-2 inhibitors. Linifanib, for instance, incorporates this scaffold and demonstrates effective binding to the hinge region of the tyrosine kinase. nih.gov
PARP1/2: Indazole-based compounds have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP). For example, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) is a potent oral PARP inhibitor. nih.gov
ALK: While many anaplastic lymphoma kinase (ALK) inhibitors are based on different heterocyclic scaffolds, the general principles of kinase inhibitor design suggest that the this compound core could be adapted to target ALK.
c-kit: The diarylamide 3-aminoindazole derivative AKE-72, a potent Bcr-Abl inhibitor, also demonstrated significant inhibition of c-Kit. nih.gov
Table 1: Kinase Inhibitory Activities of Selected this compound Derivatives
| Compound | Target Kinase | IC₅₀ (μM) | Source(s) |
|---|---|---|---|
| Y9 | Bcr-Abl (WT) | 0.043 | nih.gov |
| Y9 | Bcr-Abl (T315I) | 0.17 | nih.gov |
| AKE-72 | Bcr-Abl (WT) | <0.0005 | beilstein-journals.orgnih.govnih.gov |
| AKE-72 | Bcr-Abl (T315I) | 0.009 | beilstein-journals.orgnih.govnih.gov |
| 2a | FGFR1 | <0.0041 | nih.gov |
| 2a | FGFR2 | 0.002 | nih.gov |
Beyond kinases, this compound derivatives have shown inhibitory activity against other classes of enzymes, broadening their therapeutic potential.
Carbonic Anhydrases: While specific studies on this compound derivatives are limited, broader research on pyrazole (B372694) and pyridazine (B1198779) carboxamides incorporating sulfonamide moieties has identified isoform-selective inhibitors of human carbonic anhydrases (hCAs). nih.gov
Phosphodiesterases: The indazole scaffold is related to the pyrazole core found in several phosphodiesterase (PDE) inhibitors. For instance, new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives have shown potent PDE5 inhibitory activities.
COX-2: A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which share structural similarities with this compound, have been designed as selective COX-2 inhibitors. Compound 5n from this series exhibited high potency with an IC₅₀ of 0.07 µM and a selectivity index of 508.6.
Table 2: Inhibition of Other Enzymes by Related Indazole Derivatives
| Compound Class/Derivative | Target Enzyme | IC₅₀ (μM) / Activity | Source(s) |
|---|---|---|---|
| Pyrazole/pyridazine carboxamides | Carbonic Anhydrases | Isoform-selective inhibition | nih.gov |
| 5-phenyl-pyrazolo[4,3-d]pyrimidin-7-ones | PDE5 | Potent inhibition | |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (e.g., 5n) | COX-2 | 0.07 |
Modulation of Cellular Pathways (In Vitro and Non-Human In Vivo Models)
The enzymatic inhibition exerted by this compound derivatives translates into profound effects on cellular pathways, including the induction of apoptosis, modulation of the cell cycle, and inhibition of cell proliferation. These effects have been primarily studied in in vitro cellular models and non-human in vivo systems.
Several derivatives of this compound have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.
One study revealed that a synthesized 1H-indazole-3-amine derivative, compound 6o, induced apoptosis in K562 chronic myeloid leukemia cells. This was associated with the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov
Another compound, 1c, from a series of N-phenyl-1H-indazole-1-carboxamides, was found to cause a marked increase of cells in the G0-G1 phase of the cell cycle in K562 cells. nih.gov
A hallmark of this compound derivatives is their potent anti-proliferative activity against a variety of cancer cell lines.
Compound Y9, a Bcr-Abl inhibitor, inhibited the proliferation of K562 and K562R (imatinib-resistant) cells with IC₅₀ values of 1.65 μM and 5.42 μM, respectively. nih.gov
The N-phenyl-1H-indazole-1-carboxamide derivative 1c demonstrated broad anti-proliferative activity against the NCI 60 tumor cell line panel, with GI₅₀ values ranging from 0.041 to 33.6 μM. nih.gov
Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity for normal cells. nih.gov
Table 3: Cellular Effects of Selected this compound Derivatives
| Compound | Cell Line | Effect | IC₅₀ / GI₅₀ (μM) | Source(s) |
|---|---|---|---|---|
| Y9 | K562 | Anti-proliferative | 1.65 | nih.gov |
| Y9 | K562R | Anti-proliferative | 5.42 | nih.gov |
| 1c | NCI 60 Panel | Anti-proliferative | 0.041 - 33.6 | nih.gov |
| 1c | K562 | Cell cycle arrest (G0-G1) | - | nih.gov |
| 6o | K562 | Anti-proliferative | 5.15 | nih.gov |
| 6o | K562 | Apoptosis induction | - | nih.gov |
The anti-inflammatory properties of this compound derivatives are primarily attributed to their inhibition of key inflammatory mediators, such as COX-2. nih.gov The development of selective COX-2 inhibitors based on scaffolds structurally related to this compound underscores the potential of this chemical class in treating inflammatory conditions. The inhibition of COX-2 reduces the production of prostaglandins, which are key signaling molecules in the inflammatory cascade.
Anti-Microbial and Anti-Parasitic Mechanisms
Derivatives of the this compound scaffold have demonstrated notable anti-microbial and anti-parasitic activities, with research pointing towards distinct mechanistic pathways for these effects.
The anti-parasitic action of certain indazole derivatives is believed to be mediated through the induction of oxidative stress within the parasite. A study on indazole N-oxide derivatives revealed their efficacy against Trypanosoma cruzi and Leishmania species. The mechanism of action for these compounds was investigated through electrochemical behavior, electron spin resonance (ESR) experiments, and their effect on parasitic oxygen consumption. The results suggest that these derivatives are involved in generating reactive oxygen species (ROS), leading to a state of oxidative stress that is detrimental to the parasite's survival. This is further supported by research on structurally related imidazole (B134444) derivatives, which have also been shown to restrict parasite growth by causing oxidative stress.
In the realm of anti-microbial activity, a significant mechanism identified for indazole derivatives is the inhibition of bacterial DNA gyrase. Specifically, a novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit of bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. This discovery is particularly important in the context of rising antimicrobial resistance, as it presents a validated target that is distinct from that of many existing antibiotics. The development of these indazole-based GyrB inhibitors was guided by structure-based drug design, leading to compounds with excellent enzymatic and antibacterial activity against clinically relevant Gram-positive pathogens.
While other mechanisms may also be at play, the induction of oxidative stress in parasites and the inhibition of bacterial DNA gyrase are currently the most clearly elucidated pathways for the anti-microbial and anti-parasitic activities of this compound derivatives and their analogues.
Other Reported Biological Activities (e.g., Anti-HIV, Antiarrhythmic, Anti-Diabetes, Anti-Osteoporosis)
Beyond their anti-infective properties, derivatives of this compound have been explored for a range of other therapeutic applications, including anti-HIV, antiarrhythmic, anti-diabetic, and anti-osteoporosis activities.
Anti-HIV Activity: While direct studies on this compound derivatives for anti-HIV activity are limited in the public domain, research on structurally analogous compounds provides insights into potential mechanisms. For instance, a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests that the broader phenyl-amino-heterocycle scaffold could be a valuable pharmacophore for targeting this key viral enzyme.
Antiarrhythmic Activity: Certain derivatives of the 1H-indazole core have shown significant promise as antiarrhythmic agents. A study focusing on N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols reported noteworthy antiarrhythmic activity. These findings indicate that the indazole nucleus can serve as a scaffold for the development of novel drugs to manage cardiac arrhythmias.
Anti-Diabetes and Anti-Osteoporosis Activity: The diverse biological profile of the indazole scaffold has led to its investigation in a wide array of therapeutic areas. Some reviews on the medicinal chemistry of indazole derivatives mention anti-diabetic and anti-osteoporosis activities as part of their broad spectrum of pharmacological effects. However, specific studies detailing the evaluation of this compound derivatives for these particular conditions are not extensively reported in publicly available scientific literature. The potential of this chemical class in these areas remains an avenue for future research.
The following table summarizes the reported biological activities of this compound derivatives and their analogues:
| Biological Activity | Compound Class/Derivative | Reported Mechanism/Finding |
| Anti-HIV | N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) |
| Antiarrhythmic | N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols | Significant antiarrhythmic activity observed |
| Anti-Diabetes | Indazole derivatives (general) | Mentioned as a potential activity of the scaffold |
| Anti-Osteoporosis | Indazole derivatives (general) | Mentioned as a potential activity of the scaffold |
Ligand Efficiency and Fragment-Based Design Considerations
The this compound scaffold has emerged as a valuable component in modern drug discovery, particularly in the context of ligand efficiency and fragment-based drug design (FBDD).
Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the binding energy of a ligand to its target protein on a per-heavy-atom basis. It is a crucial parameter in the early stages of drug discovery for optimizing fragments into lead compounds. While specific LE values for a wide range of this compound derivatives are not extensively tabulated in the literature, the recurring appearance of this scaffold in potent inhibitors suggests favorable binding characteristics. The compact nature of the indazole ring system, coupled with its ability to engage in key hydrogen bonding interactions, contributes to efficient binding.
Fragment-Based Drug Design (FBDD): The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment. In kinase drug discovery, the hinge region of the ATP-binding site is a critical area for inhibitor interaction. The amino-indazole core can form crucial hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the active site. This property has been successfully exploited in the design of potent kinase inhibitors.
For example, the 1H-indazole-3-amine scaffold has been utilized in the fragment-based virtual screening and subsequent design of fibroblast growth factor receptor 1 (FGFR1) inhibitors. Similarly, 1H-indazole-3-carboxamide derivatives have been developed as potent and selective p21-activated kinase 1 (PAK1) inhibitors, demonstrating the utility of this core in generating targeted therapeutics.
The table below highlights key aspects of this compound in drug design:
| Drug Design Aspect | Relevance of this compound Scaffold |
| Ligand Efficiency | The compact and interactive nature of the scaffold contributes to efficient binding. |
| Fragment-Based Drug Design | The 1H-indazole-3-amine moiety serves as an effective hinge-binding fragment, particularly for kinase inhibitors. |
Vi. Structure Activity Relationship Sar Studies of N Phenyl 1h Indazol 3 Amine Derivatives
Impact of Substituents on the Phenyl Ring of N-Phenyl-1H-indazol-3-amine
The phenyl group at the N1 position of the indazole ring is a common feature in many biologically active derivatives. Modifications to this ring can significantly alter the compound's activity through electronic and steric effects.
The electronic properties of substituents on the N-phenyl ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can modulate the interaction of the entire molecule with its biological target. These effects are transmitted through inductive pathways (through sigma bonds) and resonance (through the pi-electron system).
Steric hindrance, the effect of the size and bulk of substituent groups, plays a crucial role in determining the molecule's preferred three-dimensional shape, or conformation. The orientation of the N-phenyl ring relative to the indazole core can influence how the molecule fits into a target's binding pocket.
Large, bulky substituents, particularly at the ortho positions of the phenyl ring, can cause steric clash, forcing the phenyl ring to twist out of planarity with the indazole system. This conformational change can be either beneficial or detrimental to biological activity. If the twisted conformation is the preferred "bioactive conformation" for fitting into a receptor, activity may increase. Conversely, if a more planar conformation is required for optimal binding, bulky ortho-substituents would likely decrease activity. The synthesis of various N-phenyl-1H-indazoles has been achieved, but detailed SAR studies correlating phenyl ring substitution with conformational effects on activity are still an area for further investigation. beilstein-journals.org
Role of Substitutions on the Indazole Core
The bicyclic indazole core is the central pharmacophore, and substitutions at its various nitrogen and carbon positions have profound effects on the molecule's biological profile.
The indazole ring possesses two nitrogen atoms, N1 and N2, where substitution can occur. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov The choice of substitution at N1 versus N2 is a critical determinant of a compound's activity. The this compound structure specifies substitution at the N1 position. This arrangement directs the geometry of the molecule and is essential for the activity of many indazole-based inhibitors.
In the development of indazole-3-carboxamides as CRAC channel blockers, the specific attachment of the carboxamide linker at the C3 position of an N1-substituted indazole was found to be absolutely critical. The reverse amide isomer, where the linkage is inverted, proved to be inactive, underscoring the importance of the N1 substitution pattern in orienting the C3 substituent for effective target engagement. nih.gov
Substitutions on the carbocyclic part of the indazole ring (positions C4, C5, C6, and C7) and at the C3 position are key strategies for modulating activity.
C3 Position: The 3-amino group is a cornerstone of the parent scaffold and often acts as a crucial hydrogen bond donor or as an anchor point for further modification. In many derivatives, this amine is acylated to form an amide, such as in Entrectinib, where the 1H-indazole-3-amide structure is critical for its potent antitumor activity. nih.gov
C5 Position: The C5 position has been identified as a particularly important site for modification. In a study focused on developing 1H-indazole-3-amine derivatives as antitumor agents, introducing various substituted aromatic rings at the C5 position via Suzuki coupling led to significant variations in activity. nih.gov The electronic nature of the substituents on this appended phenyl ring had a clear effect on the anti-proliferative activity against the Hep-G2 cancer cell line. A distinct trend was observed where fluorine-containing groups were favorable, with 3,5-difluoro substitution showing the highest potency. nih.gov
| Compound | R¹ Substituent at C5-Phenyl Ring | IC₅₀ (μM) vs. Hep-G2 Cells |
|---|---|---|
| 5j | 3,5-difluoro | 10.1 |
| 5e | 4-fluoro | 13.7 |
| 5b | 3-fluoro | 14.1 |
| 5f | 4-trifluoromethoxy | 16.5 |
| 5a | H (unsubstituted) | 18.4 |
C4, C6, and C7 Positions: While less extensively explored in the context of the this compound scaffold, substitutions at C4, C6, and C7 are known to influence the properties of indazole derivatives. For example, the presence of an amino group at the C6 position has been documented in crystal structures of compounds like 1,3-Dimethyl-1H-indazol-6-amine. nih.gov In other studies, SAR analyses have indicated that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold can play a crucial role in inhibitory activity against certain enzymes. nih.gov Further research is needed to systematically map the SAR for these positions on the N-phenyl-3-aminoindazole core.
Importance of Linker Regions in Conjugated Derivatives
In the pursuit of novel antitumor agents, researchers have modified the 3-amino group of a 5-phenyl-substituted 1H-indazole by introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide linkers. nih.gov This modification converts the 3-amino group into a 3-amide, which then connects to either a mercapto group or a piperazine moiety. The study revealed that these linker-conjugated derivatives exhibited potent antiproliferative activity. The piperazine-containing derivatives, in particular, showed significant activity against the K562 leukemia cell line, with compound 6o emerging as a promising lead. nih.gov The piperazine group, connected via the acetamide linker, is known to enhance properties like solubility and bioavailability. nih.gov
| Compound | Linker and Terminal Group at C3 | R¹ Substituent at C5 | IC₅₀ (μM) vs. K562 Cells |
|---|---|---|---|
| 6o | -NH-CO-CH₂-(N-methylpiperazine) | 3-fluorophenyl | 5.15 |
| 6p | -NH-CO-CH₂-(N-methylpiperazine) | 4-fluorophenyl | 10.2 |
| 6k | -NH-CO-CH₂-(N-methylpiperazine) | Unsubstituted Phenyl | 12.3 |
| 5j | -NH-CO-CH₂-SH | 3,5-difluorophenyl | 22.4 |
The critical role of the linker is further emphasized by studies on indazole-3-carboxamides, where the amide bond itself acts as a short, rigid linker. Research has shown that the specific regiochemistry of this amide linker is essential for activity, demonstrating that even subtle changes in the linker's connection point can abolish biological function. nih.gov These findings collectively show that the linker region is a key modulator of activity, influencing the compound's orientation in the binding site and its physicochemical properties.
Identification of Key Pharmacophoric Features
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in defining the essential structural features required for the biological activity of this compound derivatives. These models provide a three-dimensional arrangement of chemical functionalities necessary for optimal interaction with a specific biological target.
The 1H-indazole-3-amine structure itself is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of protein kinases. nih.gov This interaction anchors the molecule in the ATP-binding pocket, a common feature for many kinase inhibitors.
Key pharmacophoric features identified through various studies include:
A Hydrogen Bond Donor: The N-H group at the 1-position of the indazole ring is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor: The N-2 atom of the indazole ring often acts as a hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the indazole scaffold and the N-phenyl group provide essential hydrophobic interactions with non-polar residues in the target's binding site. nih.gov
Substituent Positions: Specific positions on the indazole core and the phenyl ring have been identified as key points for modification to enhance activity and selectivity. For instance, substitutions at the C-5 position of the indazole ring have been shown to significantly influence anti-proliferative activity. nih.gov
Three-dimensional QSAR (3D-QSAR) studies on indazole derivatives have generated steric and electrostatic maps that offer a structural framework for designing novel inhibitors. nih.gov One such study led to the development of a five-point pharmacophore hypothesis (A1D2R3R4R5_4), which can be used in conjunction with 3D-contour maps to design potent inhibitors of Hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov These models highlight the importance of specific spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic features for potent biological activity.
Design Principles for Enhanced Biological Activity and Selectivity
Based on extensive SAR studies, several design principles have been established to guide the synthesis of this compound derivatives with enhanced biological activity and selectivity. These principles focus on strategic modifications of different parts of the molecule.
Modifications at the Indazole C-5 Position: The C-5 position of the indazole ring has been identified as a critical site for substitution to modulate antitumor activity. Introducing different substituents on a phenyl ring at this position can significantly impact potency. For example, studies on derivatives targeting the Hep-G2 cancer cell line revealed that fluorine substitution on the C-5 phenyl ring was particularly effective.
Interactive Data Table: Effect of C-5 Phenyl Substitution on Hep-G2 Activity
| Compound | R¹ Substituent on C-5 Phenyl Ring | IC₅₀ (µM) for Hep-G2 |
|---|---|---|
| 5b | 3-fluoro | 14.8 |
| 5e | 4-fluoro | 13.9 |
| 5f | 4-trifluoromethoxy | 17.5 |
| 5j | 3,5-difluoro | 11.2 |
The data indicates that difluoro-substitution at the 3 and 5 positions of the phenyl ring at the C-5 position of the indazole results in the highest potency against Hep-G2 cells. nih.gov This suggests that the electronic properties and size of the substituents at this position are crucial for optimal interaction with the target.
Modifications at the Indazole C-3 Position: The amine at the C-3 position is a key interaction point, but modifications to this group can also fine-tune activity. Linking different moieties, such as a carbohydrazide (B1668358) group, can be crucial for inhibitory activity against certain enzymes. nih.gov In one study, introducing a piperazine acetamide moiety at the C-3 position and an aromatic ring at the C-5 position led to the development of compound 6o , which showed potent and selective activity against the K562 chronic myeloid leukemia cell line. nih.govbohrium.com
Interactive Data Table: Activity of Piperazine-Indazole Derivatives against K562 Cells
| Compound | R¹ Substituent on C-5 Phenyl Ring | IC₅₀ (µM) for K562 |
|---|
| 6o | 4-trifluoromethoxy | 5.15 |
This compound demonstrated significantly higher selectivity for cancer cells over normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.govnih.gov This highlights a key design principle: introducing larger, more complex substituents at the C-3 amine can lead to interactions with regions outside the primary hinge-binding area, thereby enhancing both potency and selectivity.
General Design Principles:
Preserve the Hinge-Binding Motif: The core 1H-indazole-3-amine structure should be maintained to ensure fundamental interaction with the kinase hinge region. nih.gov
Optimize C-5 Substituents: The C-5 position is a key handle for improving potency. Electron-withdrawing groups, particularly fluorine atoms, on an attached phenyl ring are often favorable. nih.gov
Explore C-3 Amine Modifications: While the amine is crucial, derivatization with carefully selected moieties (e.g., piperazine acetamide) can access additional binding pockets and significantly improve selectivity. bohrium.com
Utilize Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active fragments is a viable strategy for developing novel compounds with unique activity profiles. nih.govdntb.gov.ua
By applying these principles, medicinal chemists can rationally design and synthesize new generations of this compound derivatives with superior therapeutic properties.
Vii. Conclusion and Future Research Directions
Summary of Current Research Progress on N-Phenyl-1H-indazol-3-amine
Research on the this compound scaffold has primarily focused on its derivatives, which have shown significant potential in medicinal chemistry, particularly as anticancer agents. The core structure is recognized as a valuable pharmacophore due to the versatile biological activities exhibited by its analogues.
Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov One of the most active compounds in a study demonstrated the ability to inhibit cell growth with a mean GI50 of 1.90 μM and was particularly effective against colon and melanoma cell lines. nih.gov Mechanistic studies on this derivative indicated that it causes a significant increase of cells in the G0-G1 phase of the cell cycle. nih.gov
Furthermore, the 1H-indazole-3-amine moiety is considered an effective "hinge-binding" fragment, which is a crucial characteristic for inhibitors of protein kinases. This property has been exploited in the design of various kinase inhibitors. For instance, derivatives of this compound have been investigated as multi-target inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), Tie-2, and EphB4, which are all crucial in angiogenesis and tumorigenesis.
The current body of research underscores the importance of the this compound scaffold as a foundational structure for the development of targeted therapies. While much of the research has been on substituted analogues, the consistent bioactivity observed highlights the intrinsic value of the core molecule.
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of this compound and its derivatives has been approached through various methods, yet challenges and opportunities for new synthetic strategies remain. A common approach involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. This method has been successful in producing N-phenyl-1H-indazoles in yields ranging from 10-70%. researchgate.net However, a notable challenge with this method is its unsuitability for converting arylhydrazones that possess an electron-donating group at the 3-position. researchgate.net
Another synthetic route provides rapid access to 3-aminoindazoles from tertiary amides in a two-step process. nih.gov This involves the chemoselective activation of tertiary amides followed by the addition of nucleophilic hydrazides and a subsequent intramolecular ligand-free Pd-catalyzed C-H amination reaction. nih.gov While effective for creating diverse 3-aminoindazoles, the direct and high-yielding synthesis of the specific this compound using this and other methods can still present challenges in terms of starting material availability and reaction conditions.
Future synthetic explorations could focus on:
Developing more versatile catalytic systems: Investigating alternative catalysts and ligands that can overcome the limitations of current methods, such as the intolerance of certain functional groups.
Exploring novel cyclization strategies: Devising new ways to form the indazole ring system that are more efficient and have a broader substrate scope.
Flow chemistry approaches: Utilizing microreactor technology could offer better control over reaction parameters, potentially improving yields and safety for certain synthetic steps.
Advancements in Computational Methodologies for this compound
Computational studies on the this compound scaffold have been instrumental in understanding the structure-activity relationships of its derivatives and in the rational design of new compounds. Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding modes of this compound derivatives with their biological targets.
For example, in a study of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, molecular docking was used to analyze the interactions between the compounds and their target proteins. These analyses revealed complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds. google.com Furthermore, MD simulations were used to evaluate the stability of the ligand-protein complexes, confirming a robust and consistent binding of the most potent compounds within the binding sites of the target proteins. google.com
Future advancements in computational methodologies that could be applied to this compound include:
Quantum mechanics/molecular mechanics (QM/MM) methods: These hybrid methods can provide a more accurate description of the electronic effects within the active site of a biological target, leading to a better understanding of the binding interactions.
Free energy perturbation (FEP) and thermodynamic integration (TI): These methods can be used to more accurately predict the binding affinities of this compound derivatives, which would be highly valuable in the lead optimization process.
Machine learning and artificial intelligence: AI-driven approaches can be used to screen large virtual libraries of this compound derivatives and to predict their biological activities and pharmacokinetic properties, thus accelerating the drug discovery process.
Potential for Novel Biological Target Identification and Mechanistic Elucidation
The established activity of this compound derivatives against known cancer targets suggests that this scaffold has the potential to interact with a wider range of biological targets. The structural features of this compound, particularly its ability to act as a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with various protein active sites.
Future research in this area could focus on:
Target deconvolution studies: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of this compound and its derivatives within the cell. This could lead to the discovery of novel biological targets.
Phenotypic screening: Screening this compound and a library of its derivatives in a variety of disease models to identify unexpected therapeutic activities. Subsequent mechanistic studies could then be performed to identify the underlying biological targets and pathways.
Exploration of non-cancer indications: Given the diverse biological activities of indazole-containing compounds, this compound derivatives could be explored for their potential in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.
A study on 1H-indazole-3-amine derivatives has shown that some compounds can induce apoptosis and cause cell cycle arrest, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. hakon-art.comchemenu.com Further mechanistic studies on this compound derivatives could provide a more detailed understanding of their cellular effects and pave the way for the development of more selective and potent therapeutic agents.
Outlook for the Development of New Research Probes and Tool Compounds Based on this compound Scaffold
The this compound scaffold holds considerable promise for the development of new research probes and tool compounds to investigate biological processes. Its amenability to chemical modification allows for the straightforward incorporation of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.
The development of such probes would enable:
Visualization of biological targets: Fluorescently labeled this compound derivatives could be used to visualize the subcellular localization and dynamics of their target proteins in living cells.
Target engagement studies: Probes can be designed to quantify the extent to which a compound binds to its target in a cellular context, which is crucial for validating new drug candidates.
Identification of off-target effects: By using broadly acting probes based on the this compound scaffold, it may be possible to identify unintended biological targets of these compounds, providing valuable information about their potential side effects.
The creation of a toolbox of this compound-based chemical probes would be a valuable resource for the scientific community, facilitating a deeper understanding of the biological pathways modulated by this important class of compounds.
Q & A
Q. What are the common synthetic routes for N-Phenyl-1H-indazol-3-amine, and how are reaction conditions optimized?
Methodological Answer: this compound is typically synthesized via coupling reactions or cyclization strategies. A representative method involves:
- Copper-catalyzed coupling : Reacting iodopyrazole derivatives with aniline precursors in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Hydrazine-mediated cyclization : Condensation of aryl-substituted propionitriles with hydrazine salts in short-chain alcohols (e.g., methanol or ethanol) under reflux conditions .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Catalyst loading | 5–10 mol% CuBr | Higher loadings reduce side products but increase costs |
| Solvent polarity | Polar aprotic (e.g., DMSO) | Enhances nucleophilic substitution rates |
| Temperature | 30–50°C | Balances reaction rate and decomposition risks |
Q. How is the structure of this compound characterized in academic research?
Methodological Answer: Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding. For example, the NH proton in the indazole ring typically appears as a broad singlet at δ 10–12 ppm .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles. Intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
Methodological Answer: Crystallization challenges include:
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| H-bond length | 2.89 Å |
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often stem from:
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., unreacted aniline or regioisomers) .
- Assay conditions : Standardize cell lines/pH for comparative studies. For example, zwitterionic buffers (HEPES) reduce false positives in enzyme inhibition assays.
- Solvent effects : DMSO concentrations >1% may artifactually modulate activity; use lower concentrations or solvent-free formulations .
Q. What strategies improve catalytic efficiency in palladium-mediated cross-coupling reactions involving this compound?
Methodological Answer:
- Ligand design : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, enhancing aryl-aryl coupling yields .
- Precatalyst activation : Use Pd(OAc)₂ with in situ reductants (e.g., ascorbic acid) to generate active Pd(0) species.
- Microwave-assisted synthesis : Reduces reaction times from days to hours (e.g., 120°C, 30 min) while maintaining regioselectivity .
Data Analysis and Optimization
Q. How can researchers address low yields in multi-step syntheses of this compound analogs?
Methodological Answer:
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., iodopyrazole precursors) via flash chromatography .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios simultaneously.
- In-line analytics : ReactIR monitors reaction progress in real time, identifying kinetic bottlenecks .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C3 position in indazole shows higher electrophilicity (f⁺ ≈ 0.15) .
- Molecular dynamics (MD) : Simulate solvent effects on transition states; acetonitrile stabilizes charge-separated intermediates better than THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
